N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide
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Overview
Description
“N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, a furan ring, and a sulfonamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule . The furan ring, being aromatic, might influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. Pyrrolidine rings, for instance, can undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring might affect its solubility and stability .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclic Amines : N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide has been used in the synthesis of 2- and 3-aryl-substituted pyrrolidines and 2-phenylpiperidine. This involves a double reduction of bicyclic aromatic sulfonamides, utilizing nitrogen protection and a traceless tether for transposing the aromatic moiety from nitrogen to carbon (Evans et al., 2005).
Preparation of Substituted Furans and Pyrroles : The compound has also been involved in methods for preparing 2-substituted 3-furfurals and 3-formyl pyrroles. This process includes addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, offering a novel route to these heterocycles (Kelly et al., 2008).
Biological Activity
Antiproliferative Agents : Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. Some derivatives showed significant activity, indicating potential as anticancer agents (Bashandy et al., 2014).
Carbonic Anhydrase Inhibitors : Sulfonamides incorporating furan-carboxamide groups, such as this compound, have shown to be potent inhibitors of carbonic anhydrase isozymes. They exhibit significant intraocular pressure-lowering properties, suggesting potential applications in treating glaucoma (Ilieș et al., 2000).
Material Science and Chemistry
Ligand Substitution Kinetics in Platinum Complexes : The compound has been used in studying the ligand substitution kinetics in pyridinium-derived N-heterocyclic carbene complexes of platinum. This research helps understand the transition-state energies and trans-influence in such metal complexes (Owen et al., 2004).
Synthesis of Pyrrole Chalcone Derivatives : It has been involved in the synthesis of pyrrole chalcone derivatives, which are important in pharmaceutical and organic chemistry (Singh et al., 2014).
Sulfonamide Hybrid Compounds : The compound is part of a broader class of sulfonamide hybrids, known for their diverse pharmacological activities. This includes antibacterial, anti-cancer, and anti-neuropathic pain properties, among others (Ghomashi et al., 2022).
Fluorinated Polyamides Incorporating Sulfone Moieties : It has applications in the synthesis of novel soluble fluorinated polyamides, which are useful in material science due to their high thermal stability and low dielectric constants (Liu et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N,2-dimethyl-N-phenyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-16(12-15(23-13)17(20)19-10-6-7-11-19)24(21,22)18(2)14-8-4-3-5-9-14/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYORNLVRMDESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N2CCCC2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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